molecular formula C5H5N3 B11924575 5-amino-1H-pyrrole-3-carbonitrile

5-amino-1H-pyrrole-3-carbonitrile

Cat. No.: B11924575
M. Wt: 107.11 g/mol
InChI Key: YDUXRSCWGMDQNJ-UHFFFAOYSA-N
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Description

5-amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 5-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with an appropriate nitrile source. For example, a catalyst-free, one-pot, three-component synthesis method has been reported, which involves the reaction of phenyl hydrazine, aromatic aldehyde, and malononitrile in a mixture of water and ethanol at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-amino-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1H-pyrrole-3-carbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-4-1-5(7)8-3-4/h1,3,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUXRSCWGMDQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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